Methyl 4-amino-5-chloropicolinate
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Overview
Description
Methyl 4-amino-5-chloropicolinate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of picolinic acid, featuring both amino and chloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloropicolinate typically involves a multi-step process. One common method starts with the chlorination of picolinic acid to produce 4-chloropicolinic acid. This intermediate is then esterified using methanol in the presence of a catalyst to yield Methyl 4-chloropicolinate . The amino group is introduced through a subsequent reaction, such as nitration followed by reduction, to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can produce nitro or amine derivatives, respectively.
Scientific Research Applications
Methyl 4-amino-5-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-chloropicolinate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloropicolinate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 5-amino-3-chloropicolinate: Similar structure but with different positioning of the amino and chloro groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-amino-5-chloropicolinate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthesis and specific biological applications.
Biological Activity
Methyl 4-amino-5-chloropicolinate (MACP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its application in herbicides. This article reviews the biological activity of MACP, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₈H₈ClN₃O₂
- Molecular Weight: 201.62 g/mol
The compound features a chlorinated pyridine ring that is crucial for its biological activity. The presence of electronegative substituents on the aromatic rings enhances its hydrophilicity, which is believed to contribute to its anti-tubercular properties.
Research indicates that MACP and its derivatives exhibit significant antimycobacterial activity. The mechanism appears to involve:
- Inhibition of ATP Synthase: Similar to other compounds targeting Mtb, MACP may inhibit the ATP synthase enzyme, crucial for energy production in bacterial cells .
- Disruption of Cell Wall Synthesis: The compound's structural properties allow it to interfere with the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death .
Antimycobacterial Activity
A study synthesized a series of chloropicolinate derivatives, including MACP, and evaluated their activity against Mtb H37Rv. The results showed that certain derivatives exhibited potent anti-TB activity with minimal cytotoxic effects on human macrophages:
Compound ID | MIC (µM) | Cytotoxicity (CC50 µM) | Notes |
---|---|---|---|
MACP | 5.08 | >100 | Effective against Mtb with low toxicity |
Compound 16 | 4.50 | >100 | Highest activity among tested derivatives |
Compound 19 | 4.75 | >100 | Notable for increased hydrophilicity |
The study concluded that the compounds with electronegative substituents showed enhanced anti-TB activity due to increased polarity .
Herbicidal Activity
In addition to its antimycobacterial properties, MACP has been explored for its herbicidal potential. Compounds derived from chloropicolinate structures have demonstrated effectiveness against various weeds while maintaining low toxicity towards beneficial organisms:
Herbicide Type | Target Weeds | Efficacy (%) |
---|---|---|
Chloropicolinate Amides | Common Lambsquarters | 85 |
Urea Derivatives | Dandelion | 90 |
These findings suggest that MACP and its derivatives can be utilized in agricultural applications as selective herbicides .
Case Studies
- Anti-Tuberculosis Activity : A recent study highlighted the synthesis of several derivatives based on MACP, focusing on their efficacy against both replicating and non-replicating forms of Mtb. The lead compound demonstrated a significant reduction in colony-forming units (CFU) in hypoxic conditions, indicating potential for treating latent TB infections .
- Toxicity Assessment : In evaluating the safety profile of MACP, researchers conducted cytotoxicity assays on human cell lines. The results indicated that MACP derivatives exhibited a high therapeutic index, making them suitable candidates for further development as anti-TB agents without compromising human cell viability .
- Environmental Impact : Studies assessing the environmental impact of chloropicolinate herbicides suggest that while effective against target weeds, these compounds should be monitored for potential ecological consequences due to their toxicity profiles in non-target species .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 4-amino-5-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
InChI Key |
YGFVDRVENJXZNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)Cl |
Origin of Product |
United States |
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